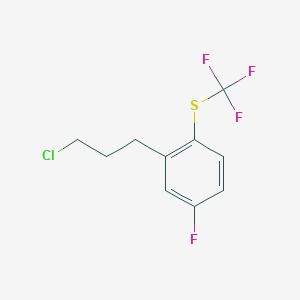
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the 3-chloropropyl group and the fluorine atom onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group is introduced via a nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and safety.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chloropropyl group. Common reagents include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, particularly at the fluorine-substituted positions.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds .
Applications De Recherche Scientifique
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene: This compound has a similar structure but differs in the position of the fluorine atom, which can influence its chemical reactivity and biological activity.
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene: This compound lacks the fluorine atom, which can affect its overall properties and applications .
Propriétés
Formule moléculaire |
C10H9ClF4S |
|---|---|
Poids moléculaire |
272.69 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-4-fluoro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
Clé InChI |
KUTOGFZICUQKSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CCCCl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















